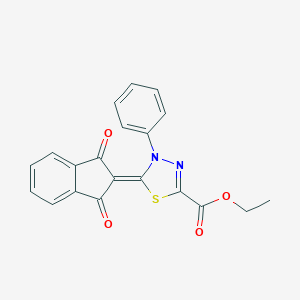![molecular formula C27H23N3O3S2 B283150 Ethyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283150.png)
Ethyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate, also known as EBO-PP, is a chemical compound that has been widely studied for its potential applications in scientific research. EBO-PP is a member of the spirocyclic triazoles family, which are known for their diverse biological activities and potential therapeutic applications.
Scientific Research Applications
Ethyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. One of the most significant applications of Ethyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate is its ability to inhibit the activity of metalloproteases, which are enzymes that play a crucial role in the progression of cancer, inflammation, and other diseases. Ethyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate has also been shown to have antimicrobial activity against several bacterial and fungal strains, making it a promising candidate for the development of new antibiotics.
Mechanism of Action
The mechanism of action of Ethyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate is not fully understood, but it is believed to involve the coordination of the spirocyclic triazole moiety with the active site of metalloproteases. This interaction leads to the inhibition of the enzyme's activity and prevents the degradation of extracellular matrix components, which are essential for cell growth and tissue repair.
Biochemical and Physiological Effects:
Ethyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate has been shown to have several biochemical and physiological effects, including the inhibition of metalloprotease activity, the induction of apoptosis in cancer cells, and the suppression of inflammatory cytokines. Ethyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate has also been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of Ethyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Ethyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate is also stable under various conditions, which allows for long-term storage and transportation. However, one of the limitations of Ethyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate is its low solubility in water, which can make it challenging to work with in some experiments.
Future Directions
There are several future directions for the study of Ethyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate, including the development of more potent and selective metalloprotease inhibitors, the investigation of its antimicrobial activity against emerging pathogens, and the exploration of its potential applications in other fields, such as materials science and catalysis. Additionally, the development of novel drug delivery systems for Ethyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate could enhance its therapeutic potential and improve its pharmacokinetic properties.
Conclusion:
In conclusion, Ethyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate is a promising compound that has been widely studied for its potential applications in scientific research. Its ability to inhibit metalloprotease activity and its low toxicity make it a promising candidate for the development of new therapeutic agents. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
Synthesis Methods
The synthesis of Ethyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate involves the condensation of 4-methylbenzaldehyde and thiourea, followed by the reaction with ethyl acetoacetate and benzyl bromide. The final product is obtained after several purification steps, including recrystallization and column chromatography. The yield of Ethyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate is typically around 60-70%, and the purity can be confirmed by NMR and mass spectrometry.
properties
Molecular Formula |
C27H23N3O3S2 |
|---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
ethyl (7Z)-7-benzylidene-4-(4-methylphenyl)-8-oxo-9-phenyl-1,6-dithia-3,4,9-triazaspiro[4.4]non-2-ene-2-carboxylate |
InChI |
InChI=1S/C27H23N3O3S2/c1-3-33-26(32)24-28-30(22-16-14-19(2)15-17-22)27(35-24)29(21-12-8-5-9-13-21)25(31)23(34-27)18-20-10-6-4-7-11-20/h4-18H,3H2,1-2H3/b23-18- |
InChI Key |
RECDBHZWZRCKOB-NKFKGCMQSA-N |
Isomeric SMILES |
CCOC(=O)C1=NN(C2(S1)N(C(=O)/C(=C/C3=CC=CC=C3)/S2)C4=CC=CC=C4)C5=CC=C(C=C5)C |
SMILES |
CCOC(=O)C1=NN(C2(S1)N(C(=O)C(=CC3=CC=CC=C3)S2)C4=CC=CC=C4)C5=CC=C(C=C5)C |
Canonical SMILES |
CCOC(=O)C1=NN(C2(S1)N(C(=O)C(=CC3=CC=CC=C3)S2)C4=CC=CC=C4)C5=CC=C(C=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione](/img/structure/B283067.png)


![3-Benzoyl-1-(4-chlorophenyl)-7-(4-methylbenzylidene)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283073.png)
![3-Acetyl-7-(4-methylbenzylidene)-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283074.png)
![3-Acetyl-1-(4-chlorophenyl)-7-(4-methylbenzylidene)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283075.png)
![Methyl 1-(4-chlorophenyl)-7-(4-methylbenzylidene)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283076.png)
![[1-(4-Chlorophenyl)-8,9-dimethoxy-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl](2-naphthyl)methanone](/img/structure/B283078.png)
![(8,9-Dimethoxy-1-phenyl-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)(2-thienyl)methanone](/img/structure/B283079.png)
![N-{5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B283081.png)
![2-(4-Chlorophenyl)-8,9-dimethoxy-3-(thien-2-ylcarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283082.png)
![3-Benzoyl-2-(3,4-dimethoxyphenyl)-8,9-dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283084.png)
![(8,9-Diethoxy-10b-methyl-1-phenyl-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)(2-naphthyl)methanone](/img/structure/B283089.png)
